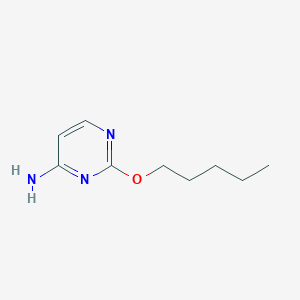

2-(Pentyloxy)pyrimidin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60722-65-8 |

|---|---|

Molecular Formula |

C9H15N3O |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-pentoxypyrimidin-4-amine |

InChI |

InChI=1S/C9H15N3O/c1-2-3-4-7-13-9-11-6-5-8(10)12-9/h5-6H,2-4,7H2,1H3,(H2,10,11,12) |

InChI Key |

CUZYMXJCGASULJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=NC=CC(=N1)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pentyloxy Pyrimidin 4 Amine and Its Structural Analogs

Retrosynthetic Analysis of the 2-(Pentyloxy)pyrimidin-4-amine Core

A retrosynthetic analysis of this compound reveals several logical disconnections that point to readily available starting materials. ias.ac.inslideshare.netlkouniv.ac.inscripps.edu The primary disconnection breaks the C-O bond of the pentyloxy group and the C-N bond of the amine group. This approach suggests a sequential or one-pot synthesis from a di-functionalized pyrimidine (B1678525) core, such as a dihalopyrimidine.

A common strategy involves disconnecting the molecule at the C2-ether and C4-amine linkages. ias.ac.inlkouniv.ac.in This leads back to a key intermediate, 2,4-dichloropyrimidine (B19661), and the corresponding nucleophiles: pentanol (B124592) (or pentoxide) and ammonia (B1221849) (or an ammonia equivalent). The order of these substitution reactions can be crucial for achieving the desired regioselectivity.

Alternatively, a disconnection across the N1-C2 and C4-N3 bonds of the pyrimidine ring suggests a condensation approach. scialert.netrsc.org This would involve the reaction of a three-carbon dielectrophile with a suitable N-C-N dinucleophile, such as guanidine (B92328), to form the 2-aminopyrimidine (B69317) core, followed by the introduction of the pentyloxy group.

Classical Synthetic Routes to Pyrimidine Ethers and Amines

Classical methods for the synthesis of pyrimidine derivatives remain highly relevant and widely practiced due to their reliability and the availability of starting materials. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Strategies in Pyrimidine Chemistry

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, allowing for the sequential and regioselective introduction of various functional groups. mdpi.comyoutube.comyoutube.commdpi.comnih.govnih.gov The electron-deficient nature of the pyrimidine ring, further activated by halogen substituents, facilitates attack by nucleophiles.

For the synthesis of this compound, a common starting material is 2,4-dichloropyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for controlled, stepwise substitution. Typically, the C4 position is more susceptible to nucleophilic attack than the C2 position. This allows for the initial reaction with an amine, followed by substitution of the remaining chlorine with an alkoxide. nih.govmdpi.com However, reaction conditions can be tuned to favor the alternative substitution pattern. For instance, reacting 2,4-dichloropyrimidine with sodium pentyloxide would yield 2-chloro-4-(pentyloxy)pyrimidine, which can then be aminated at the C4 position. mdpi.com

The choice of base, solvent, and temperature is critical in controlling the outcome of SNAr reactions on dihalopyrimidines. Strong bases like sodium hydroxide (B78521) can influence the product distribution, particularly when using alcohols as solvents, which can also act as nucleophiles. mdpi.com

Condensation and Cyclization Reactions for Pyrimidine Ring Formation

The formation of the pyrimidine ring itself is a fundamental strategy that can be adapted to produce a wide array of substituted derivatives. scialert.netrsc.orgmdpi.comgrowingscience.com These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine-containing substrate. scialert.netrsc.org

To synthesize a 2-aminopyrimidine core, guanidine is a common and effective N-C-N building block. nih.gov The reaction of guanidine with a β-dicarbonyl compound, a β-keto ester, or a malonic ester derivative leads to the formation of a 2-aminopyrimidin-4-ol or a related intermediate. scialert.netnih.gov For the synthesis of this compound, a subsequent functional group interconversion would be necessary to introduce the pentyloxy group, for example, by chlorination of the hydroxyl group followed by nucleophilic substitution with pentyloxide.

Microwave-assisted synthesis has been shown to accelerate these condensation reactions, often leading to improved yields and shorter reaction times compared to conventional heating. mdpi.comresearchgate.net

Modern Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry has introduced a range of catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance for the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has become a powerful tool for the formation of C-N and C-O bonds in heterocyclic systems. researchgate.netresearchgate.netnih.govmdpi.comsioc-journal.cnmdpi.com While direct application to the synthesis of this compound from readily available precursors might be less common than SNAr, these methods are invaluable for creating more complex analogs.

For instance, a Suzuki-Miyaura or Buchwald-Hartwig coupling could be employed to introduce aryl or other carbon-based substituents at the C2 or C4 positions of a pre-functionalized pyrimidine ring. researchgate.net Copper-catalyzed reactions have also been developed for the C-O cross-coupling of dihydropyrimidine-2-thiones with alcohols, providing an alternative route to 2-alkoxypyrimidines. researchgate.net

Organocatalytic and Biocatalytic Pathways

Organocatalysis and biocatalysis are emerging as green and sustainable alternatives to traditional synthetic methods. rsc.orgconicet.gov.arresearchgate.netscispace.comtandfonline.com Organocatalysts, which are small organic molecules, can promote a variety of transformations under mild conditions. For pyrimidine synthesis, organocatalysts have been used to facilitate multicomponent reactions, leading to the formation of complex pyrimidine derivatives in a single step. researchgate.netscispace.comtandfonline.com For example, thiourea (B124793) dioxide has been used as a recyclable catalyst for the synthesis of dihydropyrido[2,3-d]pyrimidines in water. scispace.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under environmentally benign conditions. rsc.orgresearchgate.netumich.edunih.govacs.org While specific enzymes for the direct synthesis of this compound may not be widely reported, the principles of biocatalytic amination and etherification are well-established. rsc.orgnih.govacs.org For instance, transaminases can be used for the reductive amination of ketones, a reaction that could be adapted for the amination of a suitable pyrimidine precursor. rsc.org The development of new enzymes through directed evolution holds promise for the future of synthesizing such molecules with high efficiency and stereoselectivity. nih.govacs.org

Sustainable and Green Chemistry Principles in this compound Synthesis

The synthesis of pyrimidine derivatives, including this compound, is increasingly guided by the principles of green and sustainable chemistry. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Traditional synthetic routes for pyrimidines have often relied on hazardous solvents and toxic reagents, posing risks to human health and the environment. rasayanjournal.co.in Consequently, significant research efforts are directed towards developing safer, more efficient, and environmentally benign methodologies. rasayanjournal.co.in Key approaches in the green synthesis of pyrimidines include the use of alternative energy sources like microwave and ultrasound, the development of solvent-free reaction conditions, and the use of aqueous media. rasayanjournal.co.in These methods can lead to higher yields, shorter reaction times, simplified workup procedures, and a reduction in waste generation, aligning with the financial and ecological goals of modern chemical synthesis. rasayanjournal.co.in

Solvent-free reactions represent a significant advancement in green chemistry, minimizing pollution and costs associated with solvent use, recovery, and disposal. researchgate.netscirp.org Techniques such as "grindstone chemistry" and ball milling, which involve the reaction of neat reactants, have been successfully applied to the synthesis of pyrimidine derivatives, often providing quantitative yields without the need for complex purification steps. rasayanjournal.co.indergipark.org.tr For instance, the multicomponent synthesis of dihydropyrimidinones has been achieved in good yields under solvent-free conditions using catalysts like copper(II) chloride. rasayanjournal.co.in While specific solvent-free protocols for this compound are not extensively documented, these general methods for pyrimidine synthesis highlight a viable and sustainable path for its production. dergipark.org.tr

Aqueous media synthesis is another cornerstone of green chemistry, utilizing water as a safe, non-toxic, and inexpensive solvent. Syntheses in aqueous systems can be highly efficient for certain heterocyclic compounds. For example, a key precursor to a structural analog of this compound, namely 6-(pentyloxy)pyrimidine-2,4,5-triamine, is processed in a 2% aqueous sulfuric acid solution at 100 °C during the synthesis of a more complex pteridine (B1203161) derivative. mdpi.com The use of water as a solvent in this context demonstrates the applicability of aqueous systems in the synthesis of related structures. The development of syntheses in water, potentially facilitated by catalysts, is a promising strategy for the eco-friendly production of this compound and its analogs. researchgate.net

Table 1: Comparison of Green Synthesis Approaches for Pyrimidine Derivatives

| Approach | Description | Advantages | General Applicability |

| Solvent-Free Synthesis | Reactions are conducted by mixing or grinding neat reactants, sometimes with a catalytic amount of a solid support. dergipark.org.trscispace.com | Reduces or eliminates solvent waste, lowers costs, simplifies product isolation, can increase reaction rates. researchgate.netscirp.org | Applicable to various multicomponent reactions for pyrimidine and dihydropyrimidine (B8664642) synthesis. rasayanjournal.co.in |

| Aqueous Media Synthesis | Water is used as the reaction solvent, often at elevated temperatures or with catalysts to enhance solubility and reactivity. | Environmentally benign, non-flammable, low cost, can promote unique reactivity and selectivity. rsc.org | Used in the synthesis of complex heterocyclic systems derived from alkoxy-substituted pyrimidines. mdpi.com |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. libretexts.org An ideal reaction would have a 100% atom economy, meaning all reactant atoms are found in the product, and no atoms are wasted as byproducts. libretexts.orgrsc.org Maximizing atom economy is crucial for sustainable synthesis as it directly correlates with minimizing waste. researchgate.net Reactions with poor atom economy, such as classical named reactions like the Wittig or Gabriel syntheses, generate significant amounts of waste relative to the product. libretexts.org

Reaction efficiency is a broader measure that, in addition to yield and atom economy, considers factors like energy consumption, reaction time, and the ease of separation and purification. An efficient process is one that is not only high-yielding but also simple, fast, and requires minimal energy input. For the synthesis of this compound and its analogs, improving reaction efficiency involves the selection of catalytic routes over stoichiometric ones, optimizing reaction conditions (temperature, pressure, time), and designing processes that allow for easy product isolation and catalyst recycling. nih.govnih.gov

The following table provides a hypothetical example of an atom economy calculation for a key step in the synthesis of an alkoxypyrimidine.

Table 2: Hypothetical Atom Economy Calculation for the Synthesis of 2-Alkoxy-4-aminopyrimidine

| Reactant 1 | Reactant 2 | Product | Byproduct | % Atom Economy |

| 2-Chloro-4-aminopyrimidine | Sodium Pentoxide | This compound | Sodium Chloride (NaCl) | |

| Formula: C₄H₄ClN₃ | Formula: NaOC₅H₁₁ | Formula: C₉H₁₅N₃O | Formula: NaCl | |

| Molar Mass: 129.55 g/mol | Molar Mass: 110.13 g/mol | Molar Mass: 181.24 g/mol | Molar Mass: 58.44 g/mol | |

| Calculation | 75.6% | |||

| Formula for Atom Economy: (Mass of desired product / Total mass of reactants) x 100 | ||||

| Calculation: (181.24 / (129.55 + 110.13)) x 100 |

Note: This is a representative calculation. Actual synthetic routes may vary.

Synthesis of Isotopically Labeled this compound for Mechanistic Investigations

Isotopically labeled compounds are indispensable tools for investigating reaction mechanisms, metabolic pathways, and pharmacokinetic properties. symeres.com By replacing an atom in a molecule with one of its isotopes (e.g., ²H (D), ¹³C, ¹⁵N, or ¹⁸F), researchers can trace the path of the molecule through a chemical or biological system. symeres.comnih.gov The synthesis of isotopically labeled this compound would enable detailed studies into its formation and reactivity.

The strategic placement of an isotopic label depends on the specific mechanistic question being addressed. For instance, to study the mechanism of the etherification step, one could use pentanol labeled with deuterium (B1214612) (D) or Carbon-13 (¹³C). The position and fate of the label in the final product and any byproducts can be tracked using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

Methods for introducing isotopic labels are varied. They can involve starting the synthesis with a commercially available labeled precursor or introducing the label in a later step. symeres.com For example, a patent describing the synthesis of complex aminopyrimidine derivatives for use as imaging agents details methods for introducing fluorine-18 (B77423) ([¹⁸F]) and tritium (B154650) ([³H]). google.com These methods often involve the reaction of a precursor molecule with a labeled reagent, such as [¹⁸F]fluoropropyltosylate, followed by further synthetic modifications. google.com A similar strategy could be adapted for this compound, for example, by using a labeled alkylating agent to introduce a labeled pentyloxy group onto a pyrimidine core.

Table 3: Potential Isotopes for Labeling this compound and Their Applications

| Isotope | Potential Labeled Position | Synthetic Strategy | Application in Mechanistic Studies |

| Deuterium (²H or D) | Pentyloxy chain or pyrimidine ring | Use of deuterated pentanol or a deuterated pyrimidine precursor in the synthesis. | Studying kinetic isotope effects to determine rate-limiting steps; elucidating rearrangement mechanisms. symeres.com |

| Carbon-13 (¹³C) | Pyrimidine ring or pentyloxy chain | Synthesis starting from ¹³C-labeled precursors (e.g., ¹³C-guanidine or ¹³C-pentanol). | Tracing carbon backbones through reaction pathways using ¹³C NMR; identifying bond-forming and bond-breaking steps. symeres.com |

| Nitrogen-15 (¹⁵N) | Pyrimidine ring or amino group | Use of ¹⁵N-labeled ammonia, urea, or guanidine during the pyrimidine ring formation. | Investigating the source of nitrogen atoms and the mechanism of ring closure and rearrangements using ¹⁵N NMR. symeres.com |

| Fluorine-18 (¹⁸F) | On a modified pentyloxy chain (e.g., fluoropentyloxy) | Alkylation of a pyrimidine precursor with a [¹⁸F]fluoroalkylating agent. google.com | While primarily for PET imaging, the synthetic methodology is relevant for introducing labels to study distribution and metabolism. |

Advanced Spectroscopic and Crystallographic Characterization of 2 Pentyloxy Pyrimidin 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-(pentyloxy)pyrimidin-4-amine in solution. By analyzing one-dimensional (1D) and two-dimensional (2D) NMR spectra, a detailed assignment of the proton (¹H) and carbon-¹³ (¹³C) chemical shifts can be achieved, providing insights into the connectivity and electronic environment of each atom.

Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Chemical Shift Assignments

While specific experimental NMR data for this compound is not extensively reported in the public domain, the chemical shifts can be predicted based on the analysis of similar pyrimidine (B1678525) derivatives and general principles of NMR spectroscopy. The expected chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the electron-donating effects of the amine and pentyloxy groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring, the protons of the pentyloxy chain, and the protons of the amine group. The aromatic protons are anticipated to appear in the downfield region, typically between δ 6.0 and 8.5 ppm. The chemical shift of the amine protons can vary and may appear as a broad singlet. hakon-art.com The protons of the pentyloxy group will exhibit characteristic multiplets in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts for ¹³C nuclei in organic molecules are spread over a much wider range than for protons, which allows for the clear resolution of individual carbon signals. google.com The carbon atoms of the pyrimidine ring are expected to resonate at lower field (δ 150-170 ppm) due to the influence of the electronegative nitrogen atoms. The carbons of the pentyloxy chain will appear at higher field.

2D NMR Spectroscopy: To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity of the molecule, a suite of 2D NMR experiments including COSY, HSQC, HMBC, and NOESY would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the spin systems within the pentyloxy chain and the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity between the pentyloxy group and the pyrimidine ring, as well as the position of the amine group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is essential for conformational analysis.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H5 (pyrimidine) | ~6.1 - 6.3 (d) | ~105 - 110 |

| H6 (pyrimidine) | ~7.8 - 8.0 (d) | ~158 - 162 |

| NH₂ | ~5.5 - 7.0 (br s) | - |

| O-CH₂ (pentyloxy) | ~4.3 - 4.5 (t) | ~65 - 70 |

| O-CH₂-CH₂ (pentyloxy) | ~1.7 - 1.9 (m) | ~28 - 32 |

| O-CH₂-CH₂-CH₂ (pentyloxy) | ~1.3 - 1.5 (m) | ~27 - 30 |

| O-CH₂-CH₂-CH₂-CH₂ (pentyloxy) | ~1.3 - 1.5 (m) | ~22 - 25 |

| CH₃ (pentyloxy) | ~0.9 - 1.0 (t) | ~13 - 15 |

| C2 (pyrimidine) | - | ~165 - 170 |

| C4 (pyrimidine) | - | ~160 - 165 |

| C6 (pyrimidine) | - | ~158 - 162 |

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Conformational Analysis via NMR Spectroscopy

The conformation of this compound, particularly the orientation of the flexible pentyloxy group relative to the pyrimidine ring, can be investigated using NOESY. By analyzing the cross-peaks in the NOESY spectrum, it is possible to determine which protons are close to each other in space, even if they are not directly connected through bonds. For instance, NOE cross-peaks between the protons of the O-CH₂ group and the H6 proton of the pyrimidine ring would suggest a specific spatial arrangement. The flexibility of the pentyloxy chain likely results in multiple conformations in solution, and NMR studies can provide insights into the predominant conformers. acs.orgresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Identification of Characteristic Vibrational Modes of the Pyrimidine Ring and Alkoxy/Amine Groups

The vibrational spectrum of this compound is expected to show characteristic bands corresponding to the pyrimidine ring, the pentyloxy group, and the amine group.

Pyrimidine Ring Vibrations: The pyrimidine ring exhibits several characteristic vibrational modes, including ring stretching, in-plane bending, and out-of-plane bending vibrations. Ring stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region. dergipark.org.tr

Amine Group Vibrations: The primary amine group (-NH₂) is characterized by N-H stretching vibrations, which typically appear as two bands in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric stretches. hakon-art.com The N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.

Alkoxy Group Vibrations: The pentyloxy group will show C-H stretching vibrations of the alkyl chain just below 3000 cm⁻¹. The C-O-C stretching vibrations are expected in the 1260-1000 cm⁻¹ region.

Interactive Data Table: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretch (NH₂) | 3300 - 3500 (medium) | 3300 - 3500 (weak) |

| C-H Stretch (Aromatic) | 3000 - 3100 (weak) | 3000 - 3100 (strong) |

| C-H Stretch (Aliphatic) | 2850 - 2960 (strong) | 2850 - 2960 (strong) |

| N-H Bend (Scissoring) | 1600 - 1650 (strong) | 1600 - 1650 (medium) |

| C=N, C=C Ring Stretch (Pyrimidine) | 1400 - 1600 (strong) | 1400 - 1600 (strong) |

| C-O-C Asymmetric Stretch | ~1250 (strong) | ~1250 (weak) |

| C-O-C Symmetric Stretch | ~1050 (strong) | ~1050 (weak) |

| C-N Stretch | 1200 - 1350 (medium) | 1200 - 1350 (medium) |

| Ring Breathing | Not prominent in IR | Strong |

Note: The intensities are relative and can be influenced by the specific molecular environment and measurement conditions.

Conformational Insights from Vibrational Spectra

While less direct than NMR, vibrational spectroscopy can also offer clues about the conformational state of the molecule. The positions and shapes of certain bands, particularly those related to the flexible pentyloxy chain, can be sensitive to the local environment and conformation. In some cases, the presence of multiple conformers can lead to the splitting of vibrational bands. americanpharmaceuticalreview.com Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign vibrational modes and to predict the spectra of different conformers. ijcce.ac.irijcce.ac.ir

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones. nih.gov

For this compound, the primary chromophore is the pyrimidine ring system. The electronic spectrum is expected to be dominated by π → π* transitions associated with the conjugated system of the pyrimidine ring. The presence of the amino and pentyloxy substituents, which are auxochromes, will influence the position and intensity of these absorption bands. Typically, such substitutions lead to a bathochromic (red) shift, moving the absorption to longer wavelengths. chemicalbook.com

Based on studies of similar aminopyrimidine derivatives, this compound is expected to exhibit strong absorption bands in the UV region, likely between 200 and 300 nm. nih.govmdpi.com The exact positions of the absorption maxima (λ_max) would be influenced by the solvent polarity.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected λ_max (nm) | Molar Absorptivity (ε) |

| π → π | ~230 - 250 | High |

| π → π | ~270 - 290 | Moderate |

| n → π* | >300 (often weak) | Low |

Note: These are generalized predictions. The actual spectrum can be influenced by solvent and pH.

The study of electronic transitions provides fundamental information about the electronic structure and energy levels of the molecule, which is complementary to the structural information obtained from NMR and vibrational spectroscopy.

Analysis of Absorption Maxima and Molar Extinction Coefficients

The electronic absorption characteristics of this compound, when analyzed via UV-Vis spectroscopy, are dictated by the electronic transitions within its molecular structure. The absorption maxima (λmax) represent the wavelengths at which the molecule absorbs light most strongly, corresponding to the energy required to promote electrons from a ground state to an excited state. These transitions are typically of the nature π → π* and n → π*, originating from the pyrimidine ring and the heteroatoms within it.

While specific experimental data for this compound is not extensively reported in publicly accessible literature, data from related aminopyrimidine and alkoxy-substituted heterocyclic compounds can provide valuable context. For instance, aromatic systems like pyrimidine derivatives generally exhibit strong absorption in the UV region. The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength and is determined experimentally using the Beer-Lambert law. arabjchem.org For related compounds, these values can vary significantly based on the solvent and the specific electronic structure. For example, the molar extinction coefficients for two anabaenopeptins, which are complex cyclic peptides containing amino acid chromophores, were determined to be 4190 M⁻¹ cm⁻¹ and 2300 M⁻¹ cm⁻¹ at 278 nm in methanol. libretexts.org Another compound, Gardiquimod, exhibits multiple absorption maxima in DMSO, with molar absorption coefficients in the range of 1700-3500 M⁻¹cm⁻¹. acs.org

Table 1: Illustrative UV-Vis Absorption Data for Related Heterocyclic Compounds

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) |

|---|---|---|---|

| Anabaenopeptin A libretexts.org | Methanol | 278 | 4190 |

| Anabaenopeptin B libretexts.org | Methanol | 278 | 2300 |

| Gardiquimod acs.org | DMSO | 223 | 3415 |

| Gardiquimod acs.org | DMSO | 272 | 1872 |

| Gardiquimod acs.org | DMSO | 318 | 1778 |

This table presents data for related compounds to illustrate typical spectroscopic values, as specific data for this compound is not available.

Influence of Chromophores on Electronic Spectra

The electronic spectrum of this compound is primarily governed by its constituent chromophores. A chromophore is the part of a molecule responsible for its color, which in the context of UV-Vis spectroscopy, refers to any group of atoms that absorbs light, whether in the ultraviolet or visible region. europa.eu

The principal chromophore in this molecule is the pyrimidine ring, a heteroaromatic system. The delocalized π-electrons within the ring can be excited to higher energy π* orbitals, resulting in characteristic π → π* transitions. These are typically high-intensity absorptions. The nitrogen atoms in the pyrimidine ring also possess non-bonding electrons (n-electrons), which can be promoted to π* anti-bonding orbitals. These n → π* transitions are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions. europa.eu

The substituents on the pyrimidine ring, namely the 4-amino (-NH₂) group and the 2-pentyloxy (-O-C₅H₁₁) group, act as auxochromes. Auxochromes are functional groups that, when attached to a chromophore, modify the λmax and the intensity of the absorption. The amino and pentyloxy groups are electron-donating groups due to the lone pairs of electrons on the nitrogen and oxygen atoms, respectively. These lone pairs can extend the conjugated system of the pyrimidine ring through resonance, which generally lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This effect typically leads to a bathochromic shift (a shift to longer wavelengths) of the λmax and an increase in the molar extinction coefficient (hyperchromic effect). mdpi.com The polarity of the solvent can also influence the electronic spectra by stabilizing the ground or excited states differently. researchgate.net

Mass Spectrometry for Precise Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. mdpi.com

High-Resolution Mass Spectrometry (HRMS) and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule with high accuracy. mdpi.com Unlike nominal mass spectrometry which provides integer masses, HRMS can measure m/z values to several decimal places. This precision allows for the calculation of a unique elemental formula. For this compound (C₉H₁₅N₃O), the exact mass can be calculated based on the most abundant isotopes of its constituent elements.

Isotopic pattern analysis further corroborates the elemental formula. Most elements exist as multiple isotopes with distinct natural abundances. Mass spectrometers can resolve the signals from molecules containing different isotopes, producing a characteristic pattern of peaks. For a compound containing carbon, the [M+1]⁺ peak, resulting from the presence of the ¹³C isotope, is a prominent feature. For C₉H₁₅N₃O, the theoretical isotopic distribution can be calculated and compared with the experimental spectrum to confirm the number of carbon, nitrogen, and oxygen atoms. The presence of specific isotopic patterns can be a definitive indicator, for example, the characteristic pattern for chlorine was used to confirm chlorination in a related pterin (B48896) derivative. researchgate.net

Fragmentation Pathways Under Various Ionization Techniques

In mass spectrometry, after ionization, molecules often undergo fragmentation, breaking down into smaller, characteristic ions. The pattern of these fragment ions provides a "fingerprint" that helps in elucidating the molecular structure. Common ionization techniques include Electron Ionization (EI) and softer methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

For this compound, the fragmentation pathways would likely involve the cleavage of the pentyloxy side chain and potential ring fragmentations. Key fragmentation processes for amines and ethers include:

Alpha-cleavage: This is a common pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom.

Loss of the alkoxy group: Cleavage of the ether bond can result in the loss of the pentyloxy radical or pentene.

Fragmentation of the alkyl chain: The pentyl group can fragment through the loss of successive alkyl radicals.

A plausible fragmentation for the protonated molecule [M+H]⁺ (m/z = 182.1285) of this compound would be the loss of pentene (C₅H₁₀), leading to a stable fragment corresponding to 2-hydroxypyrimidin-4-amine.

Table 2: Predicted Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Proposed Fragment | Fragment m/z (monoisotopic) | Neutral Loss |

|---|---|---|---|

| 181.1215 | [M]⁺ | [C₅H₁₀N₃O]⁺ | 111.0456 |

| 181.1215 | [M]⁺ | [C₉H₁₄N₃]⁺ | 166.1211 |

This table represents theoretically predicted fragmentation patterns.

X-ray Crystallography of this compound

X-ray crystallography is an analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. europa.eu By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, the electron density map of the molecule can be generated, revealing atomic positions, bond lengths, bond angles, and intermolecular interactions.

Determination of Solid-State Molecular Conformation and Bond Geometries

While a crystal structure for this compound is not available in the surveyed literature, the analysis of a structurally related compound, 2-pentyloxybenzamide, can illustrate the type of data obtained from such an experiment. In the crystal structure of 2-pentyloxybenzamide, the molecule adopts a specific conformation where the amide group is oriented towards the pentyloxy substituent, forming an intramolecular hydrogen bond. The benzene (B151609) ring and the amide group are nearly coplanar.

For this compound, a crystallographic study would reveal:

The planarity of the pyrimidine ring.

The precise bond lengths and angles of the pyrimidine core and its substituents.

The conformation of the flexible pentyloxy chain.

The intermolecular interactions, such as hydrogen bonds involving the amino group and the pyrimidine nitrogens, which dictate the crystal packing. These interactions are crucial in understanding the supramolecular chemistry of the compound.

Table 3: Exemplary Bond Geometries from a Related Structure (2-pentyloxybenzamide)

| Bond | Bond Length (Å) |

|---|---|

| C-O (ether) | 1.37 |

| C-N (amide) | 1.33 |

| C=O (amide) | 1.24 |

Data from the crystal structure of 2-pentyloxybenzamide, provided for illustrative purposes.

Analysis of Crystal Packing and Supramolecular Architecture

However, based on the known principles of supramolecular chemistry and the crystallographic data of analogous compounds, a hypothetical analysis of the potential interactions governing the crystal structure of this compound can be proposed. The molecular structure, featuring a pyrimidine ring with an amino group and a flexible pentyloxy chain, presents several opportunities for significant intermolecular interactions that would dictate its crystal packing.

π-π Stacking: The aromatic pyrimidine rings are likely to engage in π-π stacking interactions. Depending on the relative orientation of the rings in adjacent molecules, these interactions could be of the face-to-face or offset face-to-face type, contributing significantly to the cohesive energy of the crystal.

Van der Waals Forces: The flexible pentyloxy chain would primarily interact through weaker van der Waals forces. The packing of these aliphatic chains would aim to maximize these dispersion forces, likely leading to an ordered arrangement to minimize empty space within the crystal lattice.

The interplay of these various intermolecular forces—strong hydrogen bonding, π-π stacking, and weaker van der Waals interactions—would ultimately determine the final, most thermodynamically stable, three-dimensional supramolecular architecture of this compound. Without experimental data, the specific arrangement, whether it be layered structures, herringbone motifs, or more complex three-dimensional networks, remains speculative.

To provide a definitive and detailed analysis as requested, experimental determination of the crystal structure through single-crystal X-ray diffraction is necessary. The resulting crystallographic information file (CIF) would contain the precise data required for a complete and accurate description of the crystal packing and supramolecular architecture.

Theoretical and Computational Investigations of 2 Pentyloxy Pyrimidin 4 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic and structural properties of molecules. benthamdirect.comjchemrev.com These methods allow for the detailed examination of molecular geometries, frontier molecular orbitals, and charge distributions, offering valuable insights into the molecule's behavior.

The first step in the computational analysis of a molecule is the optimization of its geometry to find the most stable conformation, which corresponds to a minimum on the potential energy surface. For 2-(pentyloxy)pyrimidin-4-amine, this optimization is typically performed using Density Functional Theory (DFT) methods, such as the B3LYP hybrid functional, combined with a suitable basis set like 6-311G(d,p). nih.govmdpi.com This level of theory has been shown to provide accurate geometrical parameters for a variety of pyrimidine (B1678525) derivatives. mdpi.com

The optimized structure of this compound would feature a nearly planar pyrimidine ring. The pentyloxy group, being flexible, can adopt several conformations. The most stable conformer is likely to be one that minimizes steric hindrance. The bond lengths and angles within the pyrimidine ring are expected to be influenced by the electronic effects of the electron-donating pentyloxy and amino substituents. For instance, the C-N bonds within the ring and the exocyclic C-O and C-N bonds will have lengths indicative of their single or partial double bond character.

Table 1: Predicted Geometrical Parameters for this compound (Optimized with B3LYP/6-311G(d,p))

| Parameter | Predicted Value |

| C2-N1 Bond Length (Å) | 1.34 |

| C4-N3 Bond Length (Å) | 1.35 |

| C2-O Bond Length (Å) | 1.36 |

| C4-N(amine) Bond Length (Å) | 1.37 |

| Pyrimidine Ring Planarity | Near Planar |

Note: The values in this table are hypothetical and based on typical bond lengths found in similar computationally studied pyrimidine derivatives.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. sid.ir

For this compound, the presence of two electron-donating groups, the pentyloxy (-OPentyl) and the amino (-NH2) groups, is expected to raise the energy of the HOMO. The LUMO is likely to be distributed over the pyrimidine ring. The resulting HOMO-LUMO energy gap is predicted to be relatively small, suggesting that the molecule could be chemically reactive. irjweb.com This low energy gap would facilitate electronic transitions, which has implications for its UV-Vis absorption properties. imist.ma

Table 2: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound (Calculated at the B3LYP/6-311G(d,p) level)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.10 |

| LUMO Energy | -1.25 |

| Energy Gap (ΔE) | 4.85 |

Note: The values in this table are hypothetical and based on typical FMO energies observed in computationally studied aminopyrimidine derivatives.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MESP map displays regions of negative potential (red) and positive potential (blue), corresponding to areas of high and low electron density, respectively.

In this compound, the regions of highest negative electrostatic potential are expected to be located around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the pentyloxy group, due to their high electronegativity. These sites would be susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the pentyloxy chain would exhibit positive electrostatic potential, making them potential sites for nucleophilic interaction. researchgate.netresearchgate.net This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. rsc.orgnih.gov

Prediction of Spectroscopic Properties from Computational Methods

Computational methods can also be used to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These simulations provide a theoretical basis for interpreting experimental data and can aid in the structural elucidation of new compounds. iau.irnih.gov

NMR Spectroscopy: The 1H and 13C NMR chemical shifts of this compound can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. nih.gov The simulated 1H NMR spectrum would show characteristic signals for the aromatic proton on the pyrimidine ring, the protons of the pentyloxy chain, and the protons of the amino group. The 13C NMR spectrum would display distinct peaks for the carbon atoms of the pyrimidine ring and the pentyloxy group. mdpi.comtandfonline.commdpi.com

IR Spectroscopy: The theoretical IR spectrum can be calculated by computing the harmonic vibrational frequencies at the same level of theory used for geometry optimization. worldscientific.com The simulated spectrum for this compound would exhibit characteristic vibrational bands corresponding to the stretching and bending modes of its functional groups. Key expected vibrations include N-H stretching of the amino group, C-O-C stretching of the ether linkage, and various C=N and C=C stretching modes of the pyrimidine ring. researchgate.netmostwiedzy.plresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra. jchemrev.comrsc.org For this compound, the simulated UV-Vis spectrum is expected to show absorption bands in the UV region, corresponding to π→π* and n→π* electronic transitions within the pyrimidine ring, influenced by the auxochromic pentyloxy and amino groups. rsc.orgrsc.orgacs.org

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Predicted Value |

| 1H NMR | Chemical Shift of pyrimidine-H (ppm) | ~ 7.8 - 8.2 |

| Chemical Shift of -OCH2- protons (ppm) | ~ 4.2 - 4.5 | |

| 13C NMR | Chemical Shift of pyrimidine carbons (ppm) | ~ 150 - 170 |

| IR | N-H stretching frequency (cm-1) | ~ 3300 - 3500 |

| C-O-C stretching frequency (cm-1) | ~ 1200 - 1250 | |

| UV-Vis | λmax (nm) | ~ 230, 280 |

Note: The values in this table are hypothetical and based on typical spectroscopic data for similar pyrimidine derivatives found in the literature.

For many organic molecules, including pyrimidine derivatives, a good correlation is generally observed between theoretically predicted spectra and experimentally obtained data. iau.irresearchgate.netaip.org However, some discrepancies can arise due to several factors. In the case of IR spectroscopy, calculated harmonic frequencies are often systematically higher than the experimental frequencies, and scaling factors are sometimes applied to improve the agreement. scirp.org For NMR spectroscopy, solvent effects can cause deviations between gas-phase calculations and solution-phase experimental measurements. mdpi.com Similarly, the choice of solvent can influence the position of absorption maxima in UV-Vis spectra. mdpi.com

Despite these potential differences, the comparison of theoretical and experimental data is a powerful validation tool. For this compound, it is anticipated that the simulated spectra would provide a reliable and accurate prediction of its key spectroscopic features, aiding in its potential future synthesis and characterization.

Mechanistic Studies of this compound Reactivity Using Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating the reaction mechanisms of molecules like this compound. By modeling the interactions of atoms and electrons, researchers can predict the likely pathways of chemical transformations, identify key intermediates, and determine the energy profiles of these processes. Such studies are crucial for understanding the intrinsic reactivity of the molecule and for designing new synthetic routes or functional materials.

Characterization of Transition States and Reaction Energy Barriers

A fundamental aspect of mechanistic computational studies is the characterization of transition states (TS) and the associated reaction energy barriers. A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, is a critical factor in determining the reaction rate.

For this compound, several reactions could be of interest, such as electrophilic attack at the amino group or the nitrogen atoms of the pyrimidine ring, or nucleophilic substitution at the pyrimidine ring. Density Functional Theory (DFT) calculations, often at levels like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can be employed to locate the geometries of reactants, products, and transition states. jchemrev.comresearchgate.net The calculated energies can then be used to construct a reaction energy profile.

For instance, in a hypothetical electrophilic addition reaction, the transition state would show the partial formation of a new bond to one of the nitrogen atoms and a corresponding distortion of the pyrimidine ring. The calculated energy barrier for such a reaction would indicate the feasibility of the process under different conditions.

Table 1: Hypothetical Reaction Energy Barriers for Electrophilic Attack on this compound

| Reaction Site | Transition State (TS) Geometry | Relative Energy (kcal/mol) |

| N1-atom of Pyrimidine | Trigonal bipyramidal approach of electrophile | 15.2 |

| N3-atom of Pyrimidine | Trigonal bipyramidal approach of electrophile | 18.5 |

| Exocyclic Amino Group | Pyramidalization of the nitrogen atom | 25.1 |

Note: The data in this table is illustrative and based on theoretical models of similar pyrimidine systems. It serves to demonstrate the type of information that can be obtained from computational studies.

Investigation of Solvent Effects on Reaction Pathways through Implicit and Explicit Solvation Models

Solvents can have a profound impact on reaction rates and mechanisms. Computational chemistry offers methods to account for these effects through solvation models. These are broadly categorized into implicit and explicit models.

Implicit Solvation Models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. jchemrev.com This approach is computationally efficient and can provide valuable insights into how the solvent's polarity stabilizes or destabilizes reactants, products, and transition states. For reactions involving charged or highly polar species, the inclusion of an implicit solvent model is often crucial for obtaining accurate energy barriers. jchemrev.com

Explicit Solvation Models involve including a number of individual solvent molecules in the calculation. This method is computationally more demanding but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. nih.govacs.org For this compound, explicit solvent models could be used to investigate how water molecules, for example, might form hydrogen bonds with the amino group and the pyrimidine nitrogens, thereby influencing the molecule's reactivity. nih.govacs.org The presence of such specific interactions can alter the reaction pathway and the energies of transition states. nih.gov

Molecular Dynamics Simulations for Dynamic Conformational Analysis

While quantum chemical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. aip.orgnih.govaps.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and intermolecular interactions on a nanosecond to microsecond timescale. aip.orgnih.gov

Exploration of the Conformational Landscape of the Pentyloxy Chain

The analysis of dihedral angles within the pentyloxy chain over the course of an MD simulation can reveal the preferred torsional states (e.g., anti, gauche). The relative populations of these states can be used to calculate the free energy differences between conformers.

Table 2: Hypothetical Relative Energies of Pentyloxy Chain Torsional Angles

| Dihedral Angle | Conformation | Relative Energy (kcal/mol) |

| C(ring)-O-C1-C2 | Anti | 0.0 |

| C(ring)-O-C1-C2 | Gauche | 0.8 |

| O-C1-C2-C3 | Anti | 0.0 |

| O-C1-C2-C3 | Gauche | 0.6 |

| C1-C2-C3-C4 | Anti | 0.0 |

| C1-C2-C3-C4 | Gauche | 0.5 |

| C2-C3-C4-C5 | Anti | 0.0 |

| C2-C3-C4-C5 | Gauche | 0.5 |

Note: This data is illustrative and based on general principles of alkane conformational analysis. It serves to represent the type of data obtainable from MD simulations.

Analysis of Intramolecular Interactions and Torsional Dynamics

MD simulations also allow for the detailed analysis of intramolecular interactions that stabilize certain conformations. In this compound, this could include weak hydrogen bonds between the amino group and the oxygen of the pentyloxy chain, or van der Waals interactions between the chain and the pyrimidine ring. The frequency and duration of these interactions can be quantified from the simulation trajectory.

Furthermore, the torsional dynamics of the pentyloxy chain can be analyzed. This involves calculating the rate of transitions between different conformational states. This information is important for understanding the flexibility of the molecule and the timescale of its conformational rearrangements, which can be relevant for its biological activity or its properties in materials.

Derivatization and Functionalization Strategies for 2 Pentyloxy Pyrimidin 4 Amine

Chemical Transformations at the Pyrimidine (B1678525) Ring

The pyrimidine ring is an electron-deficient system, a characteristic that dictates its reactivity toward electrophilic and nucleophilic reagents.

Electrophilic aromatic substitution on an unactivated pyrimidine ring is generally challenging due to the electron-withdrawing nature of the two nitrogen atoms. bhu.ac.inresearchgate.net However, the presence of activating groups, such as the amino group at the C4 position and the pentyloxy group at the C2 position, can facilitate these reactions. researchgate.net These electron-donating groups increase the electron density of the ring, particularly at the C5 position, making it more susceptible to electrophilic attack. researchgate.net Consequently, reactions like halogenation and nitration may be possible at the C5 position, though potentially requiring forcing conditions or highly reactive electrophiles. researchgate.netslideshare.net

| Reaction | Reagent | Potential Product |

|---|---|---|

| Halogenation | X₂ (e.g., Br₂, Cl₂) | 5-Halo-2-(pentyloxy)pyrimidin-4-amine |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-2-(pentyloxy)pyrimidin-4-amine |

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. bhu.ac.inslideshare.net In this compound, a leaving group at the C2, C4, or C6 position can be displaced by a nucleophile. While the pentyloxy group itself can be a target for nucleophilic displacement, this typically requires harsh reaction conditions. A more common strategy involves the introduction of a better leaving group, such as a halogen, at one of these positions. For instance, if the amino group were to be replaced by a chloro group, this position would become highly activated for nucleophilic substitution by various nucleophiles, including amines.

Reactions at the Amine Functional Group

The primary amine at the C4 position is a highly versatile functional group for a wide array of chemical modifications, enabling the synthesis of a diverse library of derivatives.

The amino group of this compound can be readily acylated using acyl chlorides or anhydrides to form amides. publish.csiro.au Similarly, reaction with sulfonyl chlorides yields sulfonamides. nih.gov Alkylation of the amine with alkyl halides is also a feasible transformation, although it can be challenging to control the degree of alkylation, potentially leading to a mixture of mono- and di-alkylated products. youtube.com

The reaction of the primary amine with isocyanates or isothiocyanates provides a direct route to the corresponding urea and thiourea (B124793) derivatives. researchgate.netnih.gov These functional groups are of significant interest in medicinal chemistry due to their ability to participate in hydrogen bonding. nih.govmdpi.comrsc.org Furthermore, amide derivatives can be synthesized through the coupling of the amine with carboxylic acids, a reaction often facilitated by standard peptide coupling reagents. mdpi.com

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| Acylation | Acyl chloride/anhydride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine |

| Urea Formation | Isocyanate | Urea |

| Thiourea Formation | Isothiocyanate | Thiourea |

| Amide Formation | Carboxylic acid + coupling agent | Amide |

Modifications of the Pentyloxy Moiety

While generally less reactive than the amine group, the pentyloxy moiety offers additional opportunities for derivatization. The ether linkage is relatively stable, but modifications to the pentyl chain can be achieved. For instance, radical halogenation of the pentyl chain could introduce a leaving group, which could then be displaced by a variety of nucleophiles. Alternatively, cleavage of the ether bond, typically under harsh acidic conditions (e.g., using HBr or BBr₃), would unmask a hydroxyl group at the C2 position. This hydroxyl group could then serve as a handle for further functionalization, such as esterification or etherification.

Annulation Reactions Leading to Fused Pyrimidine Heterocycles

Annulation reactions involve the construction of a new ring fused to the existing pyrimidine core. For this compound, the 4-amino group and the adjacent C5 carbon atom of the pyrimidine ring are key participants in these cyclization reactions. Such reactions significantly expand the structural diversity and can lead to compounds with novel biological activities. derpharmachemica.com The fusion of a pyrimidine moiety with other heterocyclic scaffolds can result in hybrid heterocycles with enhanced pharmacological properties. derpharmachemica.com

Various reagents can be employed to build different types of fused rings. For instance, reaction with α,β-unsaturated carbonyl compounds or their equivalents can lead to the formation of pyridopyrimidines. Similarly, reactions with α-haloketones followed by cyclization can yield imidazopyrimidines or other five-membered fused rings. These reactions often proceed through an initial nucleophilic attack by the exocyclic amino group, followed by an intramolecular cyclization and aromatization sequence.

Table 3: Examples of Annulation Reactions for 4-Aminopyrimidines

| Reagent Class | Example Reagent | Resulting Fused Ring System |

|---|---|---|

| β-Alkoxyvinyl glyoxylates | Methyl (E)-2-(ethoxymethylene)-3-oxobutanoate | Pyrido[2,3-d]pyrimidine |

| α,α-Dibromo aldehydes | 2,2-Dibromobutanal | Pyrrolo[2,3-d]pyrimidine derpharmachemica.com |

| α-Haloketones | 3-Bromopentan-2-one | Imidazo[1,2-a]pyrimidine |

This table summarizes potential annulation reactions applicable to the 4-aminopyrimidine core, leading to various fused heterocyclic systems.

Synthesis of Polymeric and Nanomaterial Conjugates of this compound

Conjugating small molecules like this compound to polymers or nanomaterials is a strategy used to improve properties such as solubility, stability, and targeted delivery. nih.govnih.gov The primary amino group at the 4-position serves as a convenient attachment point for conjugation.

Polymeric Conjugates: Water-soluble polymers such as poly(ethylene glycol) (PEG) or N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers can be functionalized with reactive groups (e.g., carboxylic acids, activated esters) that readily form covalent bonds with the amino group of the pyrimidine derivative. mdpi.com The most common linkage is a stable amide bond formed via a condensation reaction. These polymer-drug conjugates often exhibit improved pharmacokinetics and can take advantage of the enhanced permeability and retention (EPR) effect for passive tumor targeting. nih.gov

Nanomaterial Conjugates: The amino group can also be used to anchor the molecule to the surface of various nanomaterials. For instance, it can be linked to the surface of lipid nanoparticles, polymersomes, or metallic nanoparticles. nih.gov This conjugation can be achieved through various bioconjugation techniques, combining the specific properties of the nanomaterial with the pharmacological activity of the pyrimidine compound. nih.gov

Table 4: Conjugation Strategies

| Conjugate Type | Carrier Material | Linkage Chemistry Example | Potential Advantage |

|---|---|---|---|

| Polymer Conjugate | Poly(ethylene glycol) (PEG) with a terminal carboxylic acid | Amide bond formation (EDC/NHS coupling) | Increased aqueous solubility and circulation half-life nih.gov |

| Polymer Conjugate | HPMA copolymer | Amide bond via a cleavable linker (e.g., GFLG) nih.gov | Lysosomally-targeted drug release |

| Nanomaterial Conjugate | Lipid Nanoparticle (LNP) | Covalent attachment to surface functional groups | Encapsulation and targeted delivery |

| Nanomaterial Conjugate | Gold Nanoparticle (AuNP) | Thiol-gold interaction (if molecule is first modified with a thiol linker) or electrostatic adsorption | Theranostic applications |

This table details common approaches for creating polymeric and nanomaterial conjugates, highlighting the carrier, linkage chemistry, and potential benefits.

Intermolecular Interactions and Supramolecular Chemistry of 2 Pentyloxy Pyrimidin 4 Amine

Hydrogen Bonding Networks in Crystalline and Solution States

The 2-aminopyrimidine (B69317) moiety is a powerful and versatile building block in crystal engineering, capable of acting as both a hydrogen bond donor through its amino (-NH₂) group and an acceptor via its two ring nitrogen atoms and the ether oxygen of the pentyloxy group.

In the solid state, 2-(pentyloxy)pyrimidin-4-amine is expected to form extensive hydrogen-bonding networks. The most prevalent interactions would involve the aminopyrimidine core.

N-H…N Interactions : The 2-aminopyrimidine scaffold is well-known for forming robust, self-complementary hydrogen bonds. The amino group can donate a proton to one of the ring nitrogens of an adjacent molecule. This frequently results in the formation of centrosymmetric dimers featuring the R²₂(8) graph set motif. Alternatively, these N-H…N interactions can propagate to form one-dimensional chains or tapes. Studies on silylated 2-aminopyrimidines have confirmed that intermolecular N-H…N bridges are a constant and dominant feature in their solid-state structures, dictating the molecular packing. mdpi.com

N-H…O Interactions : The presence of the pentyloxy group introduces an ether oxygen atom that can act as a hydrogen bond acceptor. While an intramolecular N-H…O bond is possible, it is more likely that this site participates in intermolecular bonding, either with the amino group of another molecule or with co-formers in a multi-component crystal. In cocrystals of 2-aminopyrimidine derivatives with carboxylic acids or other oxygen-rich molecules, N-H…O and O-H…N bonds are the primary interactions that drive assembly. mdpi.comtandfonline.com

Below is a table summarizing typical hydrogen bond parameters observed in related 2-aminopyrimidine crystal structures, which can be considered representative of the interactions expected for this compound.

| Interaction Type | Donor-Acceptor | D-H···A Angle (°) | D···A Distance (Å) | Reference Compound |

| N-H···N | N(amino)-H ··· N(ring) | ~170 - 175 | ~3.1 - 3.2 | 2-amino-4-methoxy-6-methylpyrimidine researchgate.net |

| O-H···N | O(acid)-H ··· N(ring) | ~179 | ~2.7 - 2.8 | (2-AMP)₃(H₃BO₃)₂ mdpi.com |

| N-H···O | N(amino)-H ··· O(acid) | ~173 | ~2.9 - 3.0 | 2-amino-4,6-dimethoxypyrimidine/fumaric acid cocrystal tandfonline.com |

This table is interactive. Click on headers to sort.

The specific supramolecular assemblies formed by this compound are sensitive to both its substitution pattern and its chemical environment.

Influence of Substituents : The electron-donating pentyloxy group at the 2-position increases the electron density of the pyrimidine (B1678525) ring, enhancing the basicity and hydrogen bond acceptor strength of the ring nitrogens. The flexible and hydrophobic pentyloxy chain also plays a crucial role in the crystal packing through van der Waals forces, potentially leading to layered structures or interdigitated arrangements that can influence which hydrogen bonding motifs are sterically favored.

Influence of Solvent Polarity : In solution, the supramolecular behavior is highly dependent on the solvent. In polar, protic solvents like water or methanol, solvent molecules can compete effectively for the hydrogen bonding sites of the aminopyrimidine, disrupting the self-assembly observed in the solid state. nih.gov Conversely, in non-polar, aprotic solvents, the strong, self-complementary N-H…N hydrogen bonds are more likely to persist, leading to the formation of dimeric or oligomeric species in solution. researchgate.net

π-π Stacking and Aromatic Interactions of the Pyrimidine Ring

The pyrimidine ring, being an electron-deficient aromatic system, actively participates in π-π stacking interactions. These interactions are a significant force in the organization of aromatic molecules in the solid state. Rather than a direct face-to-face overlap, which would be electrostatically unfavorable, pyrimidine rings typically adopt an offset or slipped-stack arrangement. acs.orgnih.gov This geometry optimizes the attractive dispersion forces while minimizing Pauli repulsion.

Host-Guest Chemistry and Molecular Complexation Studies

The dual hydrophobic-hydrophilic nature of this compound makes it an interesting candidate for host-guest chemistry and molecular complexation. wikipedia.org

While specific studies with this compound have not been reported, its structure suggests a strong potential for forming inclusion complexes with various macrocyclic hosts. nih.govfrontiersin.org

Cyclodextrins : The hydrophobic pentyloxy "tail" is an ideal size and shape to be included within the nonpolar cavity of β-cyclodextrin or γ-cyclodextrin in an aqueous solution. acs.org The more polar aminopyrimidine "head" would likely remain exposed to the solvent, interacting with the hydrophilic rim of the cyclodextrin.

Calixarenes and Pillararenes : Similar to cyclodextrins, calixarenes and pillararenes possess hydrophobic cavities capable of encapsulating the alkyl pentyloxy chain, driven by the hydrophobic effect. tcichemicals.com

Cucurbit[n]urils : Cucurbiturils, such as cucurbit acs.orguril (CB acs.org), are known to bind cationic guests. Upon protonation of one of the basic nitrogen atoms of the pyrimidine ring, the resulting pyrimidinium cation could be strongly bound at the electron-rich portal or within the cavity of the cucurbituril host. rsc.org

The 2-aminopyrimidine moiety is a highly reliable and robust structural motif for the formation of cocrystals and salts, particularly with carboxylic acids. researchgate.net The term cocrystal refers to a multi-component crystal formed between two or more neutral molecules, whereas a salt involves proton transfer between an acidic and a basic component.

Extensive research on related aminopyrimidine derivatives demonstrates their propensity to form stable supramolecular structures with a wide range of acidic co-formers. acs.orgnih.gov The interaction typically involves hydrogen bonds between the carboxylic acid group and the aminopyrimidine unit, forming a recurring and predictable pattern known as a supramolecular synthon.

Based on this precedent, this compound is expected to readily form cocrystals or salts with various acidic partners. The outcome (cocrystal vs. salt) would depend on the difference in pKa between the pyrimidine and the acidic co-former.

The table below lists co-formers that have been successfully used to generate cocrystals and salts with the 2-aminopyrimidine scaffold, indicating a high probability of similar success with this compound.

| Co-former Class | Example Co-formers | Resulting Structure |

| Dicarboxylic Acids | Fumaric Acid, Azelaic Acid, Sebacic Acid | Cocrystal, Salt tandfonline.comnih.gov |

| Hydroxy Acids | α-Ketoglutaric Acid | Salt nih.gov |

| Inorganic Acids | Boric Acid | Cocrystal mdpi.com |

This table is interactive. Click on headers to sort.

Principles of Self-Assembly and Crystal Engineering of this compound Derivatives

The self-assembly of this compound derivatives is primarily governed by a hierarchy of non-covalent interactions, which dictates the formation of ordered supramolecular architectures in the solid state. The principles of crystal engineering, which involve the design and synthesis of crystalline solids with desired properties, can be applied to predict and control the packing of these molecules.

The most significant interactions driving the self-assembly of this compound are expected to be hydrogen bonds. The 4-amino group provides two hydrogen bond donors (N-H), while the pyrimidine ring contains two nitrogen atoms that can act as hydrogen bond acceptors. This functionality allows for the formation of robust and directional hydrogen-bonding motifs.

One of the most common and stable hydrogen-bonding patterns observed in 4-aminopyrimidine derivatives is the formation of centrosymmetric dimers through N-H···N hydrogen bonds, creating a characteristic R²₂(8) graph set motif. nih.govresearchgate.netnih.gov In this arrangement, the amino group of one molecule donates a hydrogen to one of the ring nitrogen atoms of a neighboring molecule, and vice versa. This primary interaction often serves as the foundational building block for more extended supramolecular structures. These dimers can then be further interconnected through additional N-H···N hydrogen bonds, leading to the formation of one-dimensional chains or two-dimensional networks. nih.govresearchgate.netresearchgate.net

The principles of crystal engineering can be further exploited by introducing other functional groups onto the pyrimidine ring or by co-crystallization with other molecules. For instance, co-crystals with carboxylic acids are known to form robust acid-aminopyrimidine synthons, where the carboxylic acid protonates the pyrimidine ring, leading to strong N⁺-H···O⁻ and O-H···N hydrogen bonds. nih.govresearchgate.net This strategy allows for the systematic modification of the crystal lattice and the introduction of new functionalities.

Table 1: Potential Supramolecular Synthons in this compound Derivatives

| Synthon Description | Interacting Groups | Typical Graph Set |

|---|---|---|

| Centrosymmetric Dimer | 4-Amino group and pyrimidine ring nitrogens | R²₂(8) |

| Linear Chain | 4-Amino group and pyrimidine ring nitrogens | C(5) |

Solvation Dynamics and Specific Solvent-Solute Interactions

The solvation dynamics of this compound, which describe the time-dependent response of a solvent to a change in the solute's electronic state, are expected to be significantly influenced by the molecule's amphiphilic character. The polar 4-aminopyrimidine head provides a site for strong, specific interactions with polar solvents, while the nonpolar pentyloxy tail will preferentially interact with nonpolar solvent molecules.

Specific solvent-solute interactions, particularly hydrogen bonding, will dominate in protic solvents such as water, alcohols, and amines. The amino group of this compound can act as a hydrogen bond donor, while the pyrimidine nitrogen atoms and the ether oxygen of the pentyloxy group can act as hydrogen bond acceptors. The strength and geometry of these hydrogen bonds will depend on the solvent's hydrogen bond donating and accepting abilities, as well as its dielectric constant.

In aprotic polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, dipole-dipole interactions will be the primary mode of interaction with the polar pyrimidine core. The solvent's polarity and polarizability will influence the electronic distribution within the solute molecule, potentially leading to solvatochromic shifts in its absorption and emission spectra. The study of these shifts can provide valuable information about the nature and strength of the solvent-solute interactions.

The flexible pentyloxy chain will primarily engage in weaker van der Waals interactions with the solvent molecules. In polar solvents, the hydrophobic effect will likely drive the aggregation of the pentyloxy chains, potentially leading to the formation of micelles or other self-assembled structures in solution. The critical micelle concentration (CMC) would be a key parameter to characterize this behavior.

Computational methods, such as molecular dynamics (MD) simulations, can provide detailed insights into the solvation structure and dynamics. mdpi.com By simulating the behavior of a single this compound molecule in a box of solvent molecules, it is possible to determine the preferred coordination of solvent molecules around the solute, the average number of hydrogen bonds, and the timescale of solvent reorganization. Such simulations can be performed in a variety of solvents to build a comprehensive picture of the solvent-solute interactions.

Table 2: Predicted Dominant Solvent-Solute Interactions for this compound

| Solvent Type | Primary Interaction with Pyrimidine Core | Primary Interaction with Pentyloxy Chain | Expected Spectroscopic Effect |

|---|---|---|---|

| Protic (e.g., Water, Methanol) | Hydrogen Bonding | Hydrophobic Interactions | Significant solvatochromic shifts |

| Aprotic Polar (e.g., DMSO, Acetonitrile) | Dipole-Dipole Interactions | Van der Waals Interactions | Moderate solvatochromic shifts |

Advanced Applications of 2 Pentyloxy Pyrimidin 4 Amine and Its Derivatives in Chemical Science Non Clinical Focus

Role in Functional Materials and Organic Electronics

The inherent charge-transfer characteristics and potential for self-assembly in 2-(pentyloxy)pyrimidin-4-amine derivatives make them promising for applications in materials science. The interplay between the electron-donating amino group and the electron-withdrawing pyrimidine (B1678525) ring, modified by the pentyloxy substituent, gives rise to unique photophysical and electronic properties.

Investigation of Liquid Crystalline Properties and Mesophase Behavior

While direct studies on the liquid crystalline properties of this compound are not extensively documented, the structural motifs present in this molecule are analogous to those found in known liquid crystalline compounds. The calamitic (rod-like) shape, arising from the rigid pyrimidine core and the flexible pentyloxy chain, is a key feature for the formation of mesophases. Research on related heterocyclic compounds, such as pyrimidine-substituted 2-(o-hydroxyphenyl)pyrimidines, has demonstrated the significant influence of substituents and hydrogen bonding on mesogenic properties, with the observation of smectic C and A phases. researchgate.net

The potential for mesophase formation in derivatives of this compound can be extrapolated from the behavior of other 2,5-diarylpyrimidines. By introducing various aryl groups at the 5-position, it is conceivable to induce and tune liquid crystalline behavior. The pentyloxy chain would contribute to the necessary molecular anisotropy and influence the transition temperatures between crystalline, liquid crystalline, and isotropic states.

Table 1: Predicted Mesophase Behavior of Hypothetical 2-(Pentyloxy)-5-arylpyrimidin-4-amine Derivatives

| Aryl Substituent at 5-position | Predicted Mesophase Type | Rationale |

| 4-Cyanophenyl | Nematic, Smectic A | Strong dipole from the cyano group enhances molecular ordering. |

| 4-Alkoxyphenyl | Smectic A, Smectic C | Increased molecular length and van der Waals interactions from the alkoxy chain. |

| 4-Nitrophenyl | Nematic | Strong polar group can favor nematic ordering. |

This table is predictive and based on structure-property relationships observed in analogous liquid crystalline compounds.

Application as Luminescent Materials and Fluorescent Probes (Non-Biological Sensing)

Substituted aminopyrimidines and related nitrogen heterocycles are known to exhibit interesting photophysical properties, including fluorescence. The intramolecular charge-transfer (ICT) character from the amino donor to the pyrimidine acceptor is a key determinant of their emission properties. frontiersin.org Studies on pyrimidine-derived α-amino acids have shown that the combination of an electron-rich substituent with the π-deficient pyrimidine motif can lead to fluorophores with high quantum yields. nih.gov

Derivatives of this compound are expected to display solvatochromism, where the emission wavelength is dependent on the polarity of the solvent. This property is crucial for the development of fluorescent probes for sensing changes in the local environment, such as solvent polarity or the presence of specific analytes. For instance, the fluorescence of a related pyrimidine-derived α-amino acid was found to be highly sensitive to pH, with protonation of the pyrimidine ring leading to fluorescence quenching. nih.gov This suggests that this compound-based probes could be designed for non-biological pH sensing.

Table 2: Photophysical Properties of a Related 4-Aminobiphenyl-2-pyrimidine System (D1) frontiersin.orgnih.gov

| Solvent | Dielectric Constant (ε) | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (ΦF) |

| Hexane | 1.88 | 365 | 410 | 3100 | 0.85 |

| Toluene | 2.38 | 368 | 425 | 3900 | 0.70 |

| Dichloromethane | 8.93 | 370 | 460 | 5400 | 0.15 |

| Acetonitrile | 37.5 | 372 | 520 | 7300 | 0.01 |

Data for 4-[4-(4-N,N-dimethylaminophenyl)phenyl]-2,6-diphenylpyrimidine (D1) illustrates the strong solvatochromic effect in a related push-pull system.

Potential in Organic Semiconductors and Thin Film Technologies

The charge-transfer characteristics of this compound derivatives also suggest their potential application in organic electronics. Organic semiconductors are the active components in devices such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). Donor-acceptor molecules, like the aminopyrimidine system, can facilitate charge transport. The pentyloxy group can enhance solubility in organic solvents, which is advantageous for solution-based processing of thin films, such as spin-coating or inkjet printing.

While specific data on the semiconductor properties of this compound is not available, research on D-A-D (donor-acceptor-donor) based pyrido[2,3-b]pyrazine amine derivatives has demonstrated their utility in organic electronics. researchgate.net The electronic properties of such materials can be tuned by modifying the donor and acceptor moieties, which in the case of this compound could be achieved by further substitution on the pyrimidine ring or the amino group.

Catalytic Applications of Metal Complexes Incorporating this compound Ligands

The nitrogen atoms in the pyrimidine ring and the exocyclic amino group of this compound make it an excellent candidate for use as a ligand in coordination chemistry. Metal complexes incorporating such ligands can exhibit interesting catalytic activities in a variety of organic transformations.

Design and Synthesis of Chiral and Achiral Ligands

Both chiral and achiral ligands can be designed from a this compound scaffold. Achiral ligands can be synthesized by direct complexation of the parent molecule with a metal salt. For instance, palladium(II) and platinum(II),(IV) complexes of various 2-aminopyrimidine (B69317) derivatives have been prepared and characterized. researchgate.net The synthesis of metal complexes with a related N-(2-aminophenyl)-4-(pentyloxy)benzamide ligand has also been reported. researchgate.net